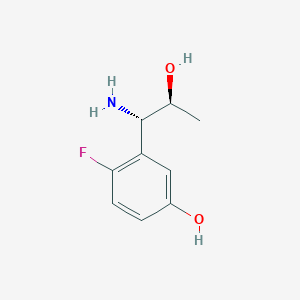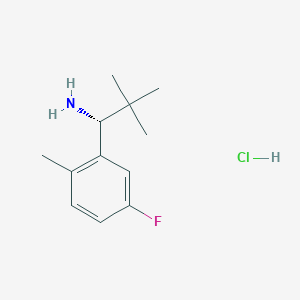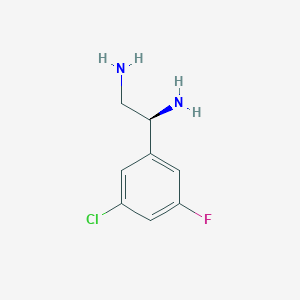
3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (1S,2S)-1-amino-2-hydroxypropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. For example, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol group, allowing it to react with the amino alcohol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as flow microreactors to enhance reaction rates and product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-fluoro-3-(1-oxo-2-propyl)phenol, while reduction of the amino group may produce 3-(1-amino-2-hydroxypropyl)-4-fluorophenol .
Aplicaciones Científicas De Investigación
3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-Amino-1-phenyl-1,3-propanediol: This compound shares a similar structure but lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another related compound with a nitro group instead of a fluorine atom, used in different applications.
Uniqueness
The presence of the fluorine atom in 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol imparts unique properties, such as increased stability and altered reactivity, making it distinct from its analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry where fluorine substitution often enhances drug efficacy and metabolic stability .
Propiedades
Fórmula molecular |
C9H12FNO2 |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
3-[(1S,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |
Clave InChI |
KSGRMAZGPPJXMG-SSDLBLMSSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=C(C=CC(=C1)O)F)N)O |
SMILES canónico |
CC(C(C1=C(C=CC(=C1)O)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)




![Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl](/img/structure/B13051761.png)

![(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051772.png)




![1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13051789.png)
